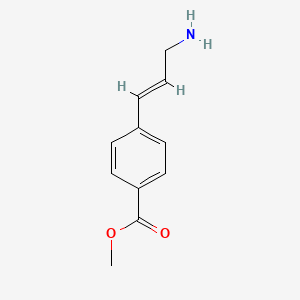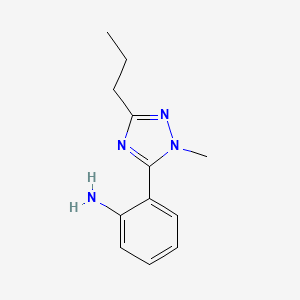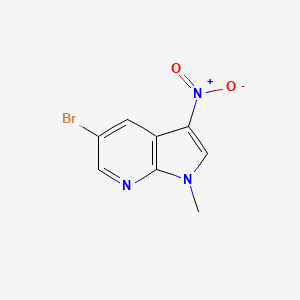
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a 6-methylpyridin-2-yl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 6-Methylpyridin-2-yl Group: The piperidine ring is then substituted with a 6-methylpyridin-2-yl group using a nucleophilic substitution reaction.
Introduction of the Amine Group: The amine group is introduced at the 4-position of the piperidine ring through a reductive amination reaction.
Formation of the Dihydrochloride Salt: The final compound is obtained by reacting the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Reactions are performed in a continuous flow system to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides and hydroxylated derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with pathways involved in neurotransmission, cell signaling, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)piperidin-4-amine: Lacks the dihydrochloride salt form.
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride: Contains a pyrimidine ring instead of a pyridine ring.
(6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone dihydrochloride: Features a methanone group instead of an amine group.
Uniqueness
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H19Cl2N3 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14;;/h2-4,10H,5-8,12H2,1H3;2*1H |
InChI Key |
FHBCTQQQTPYSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)



![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)


![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

